N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoquinoline ring and a phenylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide typically involves the reaction of isoquinoline derivatives with phenylamine under specific conditions. One common method includes the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents such as chloroform or dichloromethane.
Major Products Formed
Oxidation: Formation of N-(Isoquinolin-6-YL)-2-(phenylamino)acetic acid.
Reduction: Formation of N-(Isoquinolin-6-YL)-2-(phenylamino)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(Isoquinolin-6-YL)methyl-1H-pyrazole-4-carboxamide
- N-(Isoquinolin-6-YL)-3,4,4a,5-tetrahydro-[1,3]thiazino[3,4-a]indol-1-imine
- (5-Nitro-isoquinolin-6-YL)-acetic acid
Uniqueness
N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide stands out due to its unique combination of an isoquinoline ring and a phenylamino group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
920513-49-1 |
---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-anilino-N-isoquinolin-6-ylacetamide |
InChI |
InChI=1S/C17H15N3O/c21-17(12-19-15-4-2-1-3-5-15)20-16-7-6-14-11-18-9-8-13(14)10-16/h1-11,19H,12H2,(H,20,21) |
InChI Key |
QYTXEBBEWCTKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.